molecular formula C17H22N2O4 B1397735 Tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate CAS No. 929622-18-4

Tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate

Cat. No. B1397735
M. Wt: 318.4 g/mol
InChI Key: HSIDMEQNKVGNOZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H22N2O4 . It is a pale yellow solid and is stored at temperatures of 0-8°C .


Molecular Structure Analysis

The molecular weight of Tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate is 318.37 . The InChI code for this compound is 1S/C17H22N2O4/c1-17(2,3)23-16(22)19-10-8-18(9-11-19)15(21)14-6-4-13(12-20)5-7-14/h4-7,12H,8-11H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate is a pale yellow solid . It has a molecular weight of 318.37 . The compound is stored at temperatures of 0-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl piperazine derivatives, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, have been synthesized and characterized using various spectroscopic methods and single crystal X-ray diffraction data. These compounds exhibit potential in vitro antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

Biological Evaluation

  • Various derivatives of tert-butyl piperazine have been synthesized and evaluated for biological activities. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is an important intermediate in synthesizing biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Molecular Structure Analysis

  • The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been reported, showcasing typical bond lengths and angles for this class of piperazine-carboxylate (Mamat et al., 2012).

Antibacterial and Antifungal Activities

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have shown moderate antibacterial and antifungal activities against several microorganisms, as revealed by detailed spectroscopic studies and single crystal X-ray diffraction analysis (Kulkarni et al., 2016).

Applications in Anticancer Drug Synthesis

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is a crucial intermediate for small molecule anticancer drugs. Its synthesis has been optimized for high yield, showcasing its relevance in developing new antitumor inhibitors (Zhang et al., 2018).

Anticorrosive Properties

  • Novel heterocyclic compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have shown promising anticorrosive properties for carbon steel in acidic environments, indicating potential applications in material science and engineering (Praveen et al., 2021).

Safety And Hazards

Tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate is classified as a warning under the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P305+351+338, and P302+352 .

properties

IUPAC Name

tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-10-8-18(9-11-19)15(21)14-6-4-13(12-20)5-7-14/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIDMEQNKVGNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate

Synthesis routes and methods I

Procedure details

A suspension of 4-carboxybenzaldehyde (3.10 g) in CH2Cl2 was treated sequentially with piperazine-1-carboxylic acid tert-butyl ester (3.6 g), EDCl (3.86 g), HOBt (2.68 g), and 4-dimethylaminopyridine (˜0.020 g). After 18 h, the mixture was extracted with 1 N NaOH and then with 1 N HCl. The organic layer was dried (Na2SO4) and concentrated to yield the title compound.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Name
Quantity
3.86 g
Type
reactant
Reaction Step Two
Name
Quantity
2.68 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

In an analogous manner to 21, 4-formylbenzoic acid (600 mg, 3.99 mmol) was reacted with tert-butyl piperazine-1-carboxylate (818.8 mg, 4.40 mmol) to afford desired product as off-white solid (1.1 g, 86.6%).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
818.8 mg
Type
reactant
Reaction Step One
Yield
86.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Wang, F Liu, N Jiang, W Zhou, X Zhou, Z Zheng - Molecules, 2016 - mdpi.com
A series of poly(ADP-ribose)polymerase (PARP)-1 inhibitors containing a novel scaffold, the 1H-thieno[3,4-d]imidazole-4-carboxamide moiety, was designed and synthesized. These …
Number of citations: 10 www.mdpi.com

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